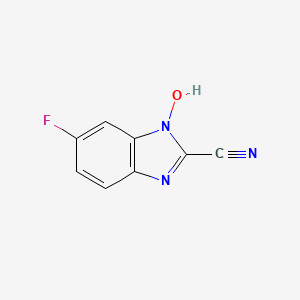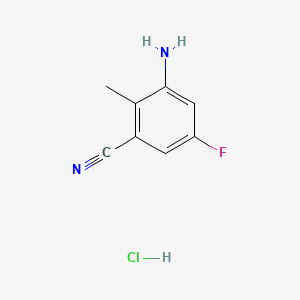
3-Amino-5-fluoro-2-methylbenzonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-fluoro-2-methylbenzonitrile hydrochloride is a chemical compound with the molecular formula C8H7FN2·HCl It is a derivative of benzonitrile, characterized by the presence of an amino group, a fluorine atom, and a methyl group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluoro-2-methylbenzonitrile hydrochloride typically involves the nitration of 2-methyl-5-fluorobenzonitrile, followed by reduction to introduce the amino group. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst to yield the amino derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The final product is purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-fluoro-2-methylbenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
3-Amino-5-fluoro-2-methylbenzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-fluoro-2-methylbenzonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-2-fluoro-5-methylbenzonitrile
- 3-Cyano-2-methyl-5-fluoroaniline
Uniqueness
3-Amino-5-fluoro-2-methylbenzonitrile hydrochloride is unique due to the specific arrangement of functional groups on the benzene ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a fluorine atom allows for versatile chemical modifications and potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H8ClFN2 |
|---|---|
Peso molecular |
186.61 g/mol |
Nombre IUPAC |
3-amino-5-fluoro-2-methylbenzonitrile;hydrochloride |
InChI |
InChI=1S/C8H7FN2.ClH/c1-5-6(4-10)2-7(9)3-8(5)11;/h2-3H,11H2,1H3;1H |
Clave InChI |
GGCNMHUWSCUBRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1N)F)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B15295805.png)
![1-[4-(2,2-Dimethoxyethyl)thian-4-yl]methanamine](/img/structure/B15295821.png)

![5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one](/img/structure/B15295846.png)
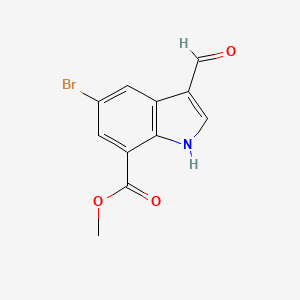

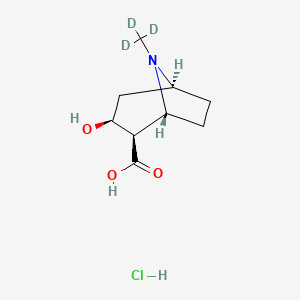
![Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15295879.png)
![3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15295884.png)

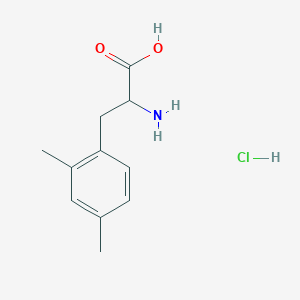
![Tert-butyl2-[(2-iodophenyl)amino]acetate](/img/structure/B15295897.png)
